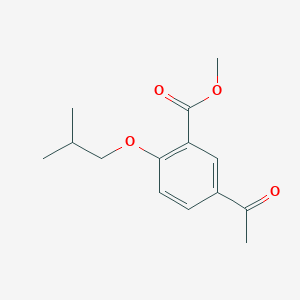

Methyl 5-acetyl-2-isobutoxybenzoate

Descripción

Methyl 5-acetyl-2-isobutoxybenzoate is a benzoate ester derivative featuring an acetyl group at the 5-position and an isobutoxy group at the 2-position of the benzene ring. It serves as a critical intermediate in synthesizing biologically active compounds, particularly those targeting phosphodiesterase-5 (PDE5) inhibition . Its structure combines lipophilic (isobutoxy) and electron-withdrawing (acetyl) groups, influencing reactivity, solubility, and biological interactions. The compound’s planar aromatic core, with slight deviations due to ester group orientation (dihedral angle: ~41.65°), facilitates intermolecular interactions such as C–H⋯O hydrogen bonding in its crystalline form .

Propiedades

Fórmula molecular |

C14H18O4 |

|---|---|

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

methyl 5-acetyl-2-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C14H18O4/c1-9(2)8-18-13-6-5-11(10(3)15)7-12(13)14(16)17-4/h5-7,9H,8H2,1-4H3 |

Clave InChI |

RUZAPQGRQBNCGF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=C(C=C(C=C1)C(=O)C)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methyl 5-Acetyl-2-Hydroxybenzoate

- Structural Differences : Replaces the isobutoxy group with a hydroxyl (-OH) group at the 2-position.

- Synthesis : Prepared via direct acetylation of methyl salicylate, unlike the alkylation step required for the isobutoxy derivative .

- Biological Activity: Exhibits antiulcer and antihypertensive properties, attributed to the hydroxyl group’s hydrogen-bonding capacity .

- Physical Properties : Higher polarity due to the -OH group, leading to increased solubility in polar solvents compared to the isobutoxy analog.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structural Differences : Features a methoxy (-OCH₃) group at the 2-position, an acetamido (-NHCOCH₃) group at the 4-position, and a chloro (-Cl) substituent at the 5-position.

- Applications : Primarily used in antimicrobial and anti-inflammatory drug synthesis. The chloro and acetamido groups contribute to steric and electronic effects absent in Methyl 5-acetyl-2-isobutoxybenzoate .

- Reactivity : The chloro substituent may increase electrophilic aromatic substitution reactivity, whereas the acetyl group in the latter compound directs further functionalization at specific ring positions.

Sandaracopimaric Acid Methyl Ester and Related Diterpenoids

- Structural Differences: These are methyl esters of diterpenoid acids (e.g., sandaracopimaric acid, communic acid) derived from plant resins, with complex polycyclic structures .

- Applications : Used in GC-MS analysis of plant resins and fragrances. Unlike Methyl 5-acetyl-2-isobutoxybenzoate, their biological relevance lies in ecological roles (e.g., insect resistance) rather than pharmaceutical synthesis .

- Physical Properties : Higher molecular weights and boiling points due to bulky diterpene skeletons compared to the simpler benzoate ester.

Data Tables

Table 1: Key Physical and Chemical Properties

Research Findings and Insights

- Synthetic Flexibility : Methyl 5-acetyl-2-isobutoxybenzoate’s isobutoxy group enables tailored lipophilicity for drug candidates, whereas hydroxyl or methoxy analogs prioritize polarity or hydrogen-bonding interactions .

- Crystallography: The planar benzoate core with out-of-plane ester groups is a common feature, but packing interactions vary. For example, C–H⋯O interactions dominate in Methyl 5-acetyl-2-isobutoxybenzoate, while diterpenoid esters rely on van der Waals forces .

- Analytical Challenges: Gas chromatography (GC) retention times for methyl esters depend on substituent bulk; diterpenoid esters (e.g., sandaracopimaric acid methyl ester) elute later than simpler benzoates due to higher molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.